molecular formula C9H10N2O3 B274342 2-(4-Nitrophenyl)propanamide

2-(4-Nitrophenyl)propanamide

Cat. No.: B274342
M. Wt: 194.19 g/mol
InChI Key: RZSOHJGEQPWDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)propanamide is an organic compound with the molecular formula C9H10N2O3 It is characterized by a propionamide group attached to a 4-nitrophenyl ring

Synthetic Routes and Reaction Conditions:

    Nitration of Propionamide: One common method involves the nitration of propionamide derivatives. The reaction typically uses concentrated nitric acid and sulfuric acid as catalysts to introduce the nitro group at the para position of the phenyl ring.

    Amidation Reaction: Another method involves the amidation of 4-nitrobenzoyl chloride with propionamide under basic conditions. This reaction often uses a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the handling of strong acids and bases.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can be oxidized further to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-(4-Aminophenyl)propionamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)acetic acid: Similar structure but with an acetic acid group instead of a propionamide group.

    4-Nitrobenzamide: Lacks the propionamide side chain but has a similar nitrophenyl core.

    2-(4-Aminophenyl)propionamide: The reduced form of 2-(4-Nitrophenyl)propanamide.

Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a propionamide side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12)

InChI Key

RZSOHJGEQPWDSC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-(4-nitrophenyl)propionate (20.0 g) in aqueous ammonia (d=0.88, 350 ml) was stirred at room temperature for 36 h. The resultant solid was collected and dried in vacuo at 50° to give the title compound (13.4 g). A sample (0.1 g) was crystallised from water to give analytically pure material m.p. 120°-121°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

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